1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-12-1-5-16(6-2-12)24-11-17(23)21-13-3-4-14(21)10-15(9-13)22-19-7-8-20-22/h1-2,5-8,13-15H,3-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGAXCJUKIUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)N4N=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone , also referred to as a triazole-based azabicyclic compound, has garnered attention for its potential therapeutic applications due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 370.5 g/mol. Its structure features a bicyclic azabicyclo[3.2.1]octane core substituted with a triazole moiety and a fluorophenyl thio group.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4OS |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 2108362-85-0 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds similar to this triazole-based azabicyclic structure exhibit significant inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which is implicated in the regulation of inflammatory responses. By inhibiting NAAA, these compounds prevent the degradation of endogenous palmitoylethanolamide (PEA) , enhancing its anti-inflammatory and analgesic effects at sites of inflammation .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent inhibitory activity against NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM for related compounds) . This suggests a strong potential for managing inflammatory conditions through modulation of endocannabinoid signaling pathways.
Selectivity Profile
The compound shows selectivity towards various enzymes involved in lipid metabolism:
- Fatty Acid Amide Hydrolase (FAAH) : 25% inhibition at 30 μM.
- Acid Ceramidase (AC) : 34% inhibition at 30 μM.
This selectivity profile indicates that while it effectively inhibits NAAA, it does not significantly affect other related pathways at higher concentrations .
Case Study: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this class of compounds in a mouse model of acute inflammation. The results indicated that treatment with the compound led to a significant reduction in edema and inflammatory cytokine levels compared to control groups .
Structure–Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of similar azabicyclic compounds. Modifications to the phenyl ring and triazole substituents have resulted in enhanced potency and selectivity against NAAA, highlighting the importance of structural features in determining biological outcomes .
Discussion
The biological activity of This compound presents promising avenues for therapeutic development, particularly in managing inflammation-related disorders. Its ability to inhibit NAAA while maintaining selectivity for other metabolic pathways positions it as a valuable candidate for further pharmacological evaluation.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s triazole-thioether derivatives, utilizing α-halogenated ketones and nucleophilic substitution under basic conditions .
- Pharmacokinetic Profile : Compared to ’s nitro-containing analog, the target compound’s triazole and thioether groups may reduce CYP450-mediated metabolism, improving half-life .
- Target Specificity : The rigid bicyclic core may favor binding to serotonin or dopamine receptors, akin to tropane alkaloids, whereas ’s derivatives lack this conformational constraint .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
